molecular formula C19H18N4O4 B2921432 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide CAS No. 2034565-41-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide

Cat. No.: B2921432
CAS No.: 2034565-41-6
M. Wt: 366.377
InChI Key: GVLOIIBYPYKDBW-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide is a sophisticated synthetic compound incorporating both isoindole and cyclopentapyridazine structural motifs, designed for advanced pharmaceutical and biological research applications. This hybrid molecule features a 1,3-dioxoisoindoline moiety linked via acetamide bridge to a cyclopenta[c]pyridazine system, creating a multifunctional scaffold with potential for diverse biological interactions. The structural characteristics suggest potential application as a key intermediate in the development of tricyclic nitrogen-containing compounds with demonstrated antibacterial properties, positioning it as a valuable candidate for infectious disease research and antimicrobial agent development . Researchers investigating angiogenesis-related pathways may find this compound particularly valuable, as substituted 2,3-dihydro-1H-isoindol-1-one derivatives have shown relevant biological activities in this area . The complex polycyclic architecture and functional group diversity enable structure-activity relationship studies and targeted modifications for optimizing pharmacological properties. This specialty chemical is presented as a high-purity reference material for qualified research facilities, with comprehensive analytical characterization including NMR, LC-MS, and HPLC purity verification. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-16(11-22-18(26)13-5-1-2-6-14(13)19(22)27)20-8-9-23-17(25)10-12-4-3-7-15(12)21-23/h1-2,5-6,10H,3-4,7-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLOIIBYPYKDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the isoindoline and cyclopenta[c]pyridazine intermediates. These intermediates are then coupled through a series of reactions, including acylation and condensation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound is explored for its therapeutic potential, including its ability to modulate biological pathways and its efficacy in disease models.

    Industry: It may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to modulation of enzyme activity, alteration of signaling pathways, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The target compound is compared to four analogs with modifications in the acetamide side chain or isoindol-dione substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Polar Surface Area (PSA) Key Substituents
Target Compound C₂₁H₂₁N₅O₄ 407.4 g/mol ~105 Ų Cyclopenta[c]pyridazin-3-one ethyl linker
N-(2-Methyl-1,3-dioxoisoindol-5-yl)acetamide C₁₁H₁₀N₂O₃ 218.1 g/mol 66.5 Ų Methyl on isoindol-dione
N-(1,3-Dioxoisoindol-2-yl)acetamide C₁₀H₈N₂O₃ 204.2 g/mol 66.5 Ų Unsubstituted isoindol-dione
2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide C₁₂H₁₂N₂O₃ 232.2 g/mol 66.5 Ų Ethyl group on acetamide nitrogen
N-[2-(Isopropyl)-1H-benzimidazol-6-yl]-2-(3-oxoisoindol-1-yl)acetamide C₂₀H₂₀N₄O₂ 348.4 g/mol ~85 Ų Benzimidazolyl substituent

Analysis of Substituent Effects

Isoindol-dione Modifications
  • Unsubstituted Isoindol-dione (Compound ) : Lacks steric hindrance, which may improve binding to flat aromatic pockets in target proteins.
Acetamide Side Chain Variations
  • Cyclopenta[c]pyridazin-3-one Ethyl Linker (Target Compound) : The fused bicyclic system introduces rigidity and conjugated π-electrons, likely improving selectivity for kinases or nucleotide-binding domains .
  • Benzimidazolyl Group (Compound ) : The planar benzimidazole moiety may facilitate DNA intercalation or protease inhibition, diverging from the target compound’s likely mechanism.
Polar Surface Area (PSA)
  • The target compound’s higher PSA (~105 Ų vs. 66.5–85 Ų in analogs) suggests reduced blood-brain barrier penetration but improved solubility, making it more suitable for peripheral targets .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a complex structure that includes an isoindole moiety and a cyclopentapyridazine unit. Its IUPAC name reflects its intricate composition, which is critical for understanding its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on:

  • Anticancer Properties :
    • Studies have shown that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, similar isoindole structures have demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and HFF-1 (fibroblast) cells .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structural features have been studied for their inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
  • Neuroprotective Effects :
    • Some studies suggest that isoindole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative conditions . This is particularly relevant given the increasing interest in compounds that can cross the blood-brain barrier.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Apoptosis Induction : The activation of caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some isoindole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress within cells.
  • Modulation of Signaling Pathways : Interaction with key signaling pathways such as MAPK and PI3K/Akt has been noted in related compounds.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of the compound against HepG2 cells using the MTS assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. This suggests promising anticancer activity worthy of further exploration .

Case Study 2: Enzyme Inhibition

Research on related isoindole compounds demonstrated their ability to inhibit IDO activity. The inhibition was dose-dependent, with significant effects observed at lower concentrations compared to standard inhibitors . This highlights the potential of this compound as a therapeutic agent in cancer immunotherapy.

Data Tables

Biological ActivityAssay TypeCell LineIC50 (µM)Reference
CytotoxicityMTSHepG215
Enzyme InhibitionIDO AssayN/AN/A
Mechanism of ActionDescription
Apoptosis InductionActivation of caspase pathways
Antioxidant ActivityFree radical scavenging
Signaling ModulationInteraction with MAPK and PI3K/Akt pathways

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